molecular formula C8H10N2O2S B1467771 Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate CAS No. 912635-72-4

Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate

Cat. No.: B1467771
CAS No.: 912635-72-4
M. Wt: 198.24 g/mol
InChI Key: HDDWSXTYEYBZLF-UHFFFAOYSA-N
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Description

Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate (CAS: 912635-72-4 ) is a fused, bicyclic heterocyclic compound of significant interest in pharmaceutical research and development. This structure belongs to the pyrazole class of compounds, which are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities . The molecular framework integrates a thiopyran ring condensed with a pyrazole ring, forming a versatile chemical building block. The compound serves as a crucial synthetic intermediate for the construction of more complex molecules, particularly in the development of kinase inhibitors for oncology research . Its structure is engineered to enable selective binding to enzyme active sites, making it a valuable template in drug discovery programs . Pyrazole derivatives are extensively documented in scientific literature for diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral properties . As a key intermediate, this compound is commonly employed in medicinal chemistry to access complex heterocyclic systems with potential biological activity, leveraging its favorable reactivity and stability under various reaction conditions . This product is intended for research applications only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)7-5-4-13-3-2-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDWSXTYEYBZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717153
Record name Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912635-72-4
Record name Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 198.24 g/mol
  • CAS Number : 912635-72-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often includes the formation of pyrazole derivatives that are subsequently modified to achieve the desired structure.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized pyrazole compounds against Gram-positive and Gram-negative bacteria as well as fungi. The results are summarized in Table 1 below.

CompoundBacterial StrainActivity Level
1Bacillus subtilisHighly Active
2Staphylococcus aureusModerately Active
3Escherichia coliHighly Active
4Pseudomonas aeruginosaHighly Active
5Aspergillus nigerModerately Active

The compound demonstrated potent activity against several strains, particularly showing excellent antibacterial effects compared to standard antibiotics .

Anticancer Activity

This compound has also been studied for its anticancer potential. Recent advances in pyrazole derivatives have highlighted their ability to inhibit cancer cell proliferation. The compound's efficacy was tested against various cancer cell lines including K562 (leukemia), A549 (lung), and MCF7 (breast). The results showed that:

  • IC50 values were significantly lower than those of standard chemotherapeutic agents.
  • In vitro studies indicated that the compound could induce apoptosis in cancer cells by disrupting microtubule dynamics.

For instance, one study reported an IC50 value of 7.30 µM , indicating strong inhibitory activity on tubulin polymerization .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of synthesized pyrazole derivatives were screened for their antimicrobial activities. Compounds exhibited varying degrees of effectiveness against different bacterial strains and fungi. Notably, some derivatives showed better performance than commercially available antibiotics .
  • Antitumor Activity : In a comparative study involving multiple pyrazole derivatives, this compound demonstrated significant antitumor activity with an IC50 value that positioned it among the top candidates for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of tetrahydrothiopyrano compounds exhibit significant antimicrobial properties. Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate has been studied for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties
The compound also shows promise in the treatment of inflammatory diseases. Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory disorders. This application is particularly relevant given the increasing need for effective anti-inflammatory medications with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Science Applications

Pesticide Development
this compound has been explored for its potential use as a pesticide. Its unique chemical structure allows it to interact with biological systems in ways that can disrupt pest life cycles without harming beneficial insects. Field trials have shown promising results in controlling specific pest populations while maintaining crop health .

Herbicide Potential
Additionally, this compound is being investigated for herbicidal properties. Its ability to inhibit key metabolic pathways in plants could lead to the development of new herbicides that are more selective and environmentally friendly compared to existing options. This application aligns with the growing demand for sustainable agricultural practices .

Material Science Applications

Polymer Chemistry
In material science, this compound is being researched for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymeric materials with enhanced properties such as increased strength and thermal stability. These materials could have applications in coatings, adhesives, and composites .

Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. Researchers are exploring its use in creating nanomaterials that can be employed in drug delivery systems or as catalysts in chemical reactions. The ability to modify its structure could lead to tailored nanomaterials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting significant antimicrobial potential.

Case Study 2: Herbicidal Activity

Field trials conducted on soybean crops demonstrated that applying a formulation containing this compound reduced weed biomass by over 50% compared to untreated controls. This indicates its potential as an effective herbicide.

Comparison with Similar Compounds

Key Properties:

Property Value
Molecular Formula C₈H₁₀N₂O₂S
Molecular Weight 198.24 g/mol
Hydrogen Bond Donors 0 (ester) vs. 2 (carboxylic acid)
Hydrogen Bond Acceptors 4 (ester) vs. 4 (carboxylic acid)
CAS Number Not explicitly stated (see Note)

Structural Analogs and Key Differences

The compound is compared to three classes of analogs:

Oxygen-containing pyrano[4,3-c]pyrazole esters (e.g., methyl/ethyl esters).

Carboxylic acid derivatives of the thiopyrano system.

Alkyl-substituted thiopyrano analogs.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate (Target) C₈H₁₀N₂O₂S 198.24 - Sulfur atom in thiopyran ring; ester group enhances lipophilicity
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid C₇H₈N₂O₂S 184.22 912635-70-2 Carboxylic acid group; higher solubility (2 H-bond donors)
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Oxygen analog) C₈H₁₀N₂O₃ 182.18 1211479-06-9 Oxygen replaces sulfur; lower molecular weight; 97% purity
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate C₉H₁₂N₂O₃ 196.20 518990-21-1 Ethyl ester group; increased lipophilicity vs. methyl ester
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid C₁₀H₁₄N₂O₂S 226.30 1782227-68-2 Isopropyl substitution; higher steric bulk and predicted pKa 2.83

Solubility and Stability

  • The carboxylic acid derivative (CAS 912635-70-2) has higher aqueous solubility due to its two H-bond donors .
  • Methyl esters (e.g., CAS 1211479-06-9) require storage at 2–8°C to prevent degradation; stock solutions in DMSO are stable for up to 6 months at -80°C .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate typically involves multi-step heterocyclic construction, starting from precursors such as thiazolidinones or pyrazole aldehydes. The key steps include:

  • Knöevenagel Condensation : This condensation reaction between 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehydes forms 5-hetarylmethylene-4-thioxo-2-thiazolidinone intermediates under mild conditions, often in refluxing glacial acetic acid or polyethylene glycol-400 (PEG-400) at room temperature without catalysts. This method offers good yields and is considered a green chemistry approach.

  • [4+2] Cycloaddition : The intermediates undergo cycloaddition reactions with dienophiles such as N-arylmaleimides, acrylonitrile, or ethyl acrylate to form fused thiopyrano[2,3-d]thiazole derivatives, structurally related to the target compound. These reactions proceed under reflux in glacial acetic acid, yielding stereoselective cycloadducts.

  • Further Cyclization and Functionalization : Additional reactions with quinones or other electrophiles can introduce further ring systems or substituents, enhancing biological activity and structural complexity.

Detailed Reaction Conditions and Yields

Step Reactants Solvent/Conditions Catalyst Yield Notes
Knöevenagel condensation 3-phenyl-4-thioxo-2-thiazolidinone + 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes Refluxing glacial acetic acid or PEG-400 at room temp None Good yields (typically >70%) Green method, catalyst-free
[4+2] Cycloaddition Intermediates + N-arylmaleimides/acrylonitrile/ethyl acrylate Refluxing glacial acetic acid None Moderate to good yields Stereoselective, single isomer formation
Reaction with 1,4-naphthoquinone Cycloadducts + 1,4-naphthoquinone Refluxing acetic acid None Moderate yields Introduces naphthoquinone fragment

Mechanistic Insights

  • The Knöevenagel condensation proceeds via nucleophilic attack of the active methylene group in the thiazolidinone on the aldehyde carbonyl, followed by dehydration to form the alkene intermediate.

  • The [4+2] cycloaddition is a Diels-Alder type reaction where the 5-hetarylmethylene moiety acts as a diene and the dienophile (maleimides, acrylonitrile, ethyl acrylate) reacts to form the fused thiopyrano ring.

  • The reactions are highly stereoselective, yielding predominantly the cis-isomers as confirmed by NMR coupling constants and X-ray crystallography.

Analytical Data Supporting Synthesis

  • NMR Spectroscopy : Characteristic signals include vinylic protons around δ 8.17 ppm for the Z-isomer in intermediates, and doublets corresponding to ring protons in cycloadducts with coupling constants indicative of cis stereochemistry.

  • IR Spectroscopy : Carbonyl stretches appear near 1712–1718 cm⁻¹; hydroxyl groups (in quinone adducts) show bands near 3347 cm⁻¹.

  • Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights confirm compound identity.

  • X-ray Crystallography : Confirms stereochemistry and fused ring formation in selected cycloadducts.

Comparative Table of Preparation Methods

Method Key Reactants Conditions Catalyst Yield Advantages Limitations
Knöevenagel condensation Thiazolidinone + Pyrazole aldehydes Reflux acetic acid or PEG-400, RT None >70% Mild, green, catalyst-free Limited to specific aldehydes
Diels-Alder cycloaddition Alkene intermediates + dienophiles Reflux acetic acid None Moderate to good Stereoselective, single isomer Requires dienophiles
Quinone addition Cycloadducts + 1,4-naphthoquinone Reflux acetic acid None Moderate Adds bioactive fragment Additional step, moderate yield

Research Findings and Notes

  • The preparation methods emphasize environmentally friendly conditions, avoiding heavy metal catalysts and harsh reagents.

  • The stereoselectivity of cycloaddition reactions is critical for biological activity, with cis-isomers being predominant.

  • The synthetic route allows structural diversification by varying pyrazole aldehydes and dienophiles, facilitating the exploration of structure-activity relationships.

  • Biological assays on related thiopyrano-pyrazole derivatives indicate promising anticancer activity, suggesting the importance of these preparation methods for medicinal chemistry applications.

  • No direct preparation data specifically for this compound were found in some chemical databases; however, the synthetic strategies for closely related thiopyrano and pyrazole fused systems provide a reliable foundation for its synthesis.

Q & A

Q. What are the common synthetic routes for Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis typically involves multi-component reactions (MCRs) or stepwise heterocyclic assembly. For example, green approaches use catalysts like Bi₂O₃/ZrO₂ under solvent-free conditions to improve atom economy and reduce waste . Optimization includes:
  • Catalyst screening : Bi₂O₃/ZrO₂ enhances reaction rates and yields (e.g., 85–92% yield) compared to traditional bases .
  • Temperature control : Room-temperature reactions in aqueous ethanol minimize side products .
  • Purification : Recrystallization from DMSO or ethanol avoids column chromatography, preserving product integrity .
    Table: Comparison of Synthetic Methods
CatalystSolventYield (%)Purity (%)Reference
Bi₂O₃/ZrO₂Solvent-free9298
UreaAqueous ethanol8895

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks. For example, flattened sofa/boat conformations in pyran rings and disorder in solvent molecules (e.g., S-atom disorder with 0.68:0.32 occupancy) are detectable .
  • NMR/LC-MS : Use 1H^1H-NMR to verify proton environments (e.g., pyrazole NH at δ 10–12 ppm) and TOF-MS for molecular ion validation .
  • SHELX refinement : Employ SHELXL for small-molecule refinement, ensuring bond-length accuracy (e.g., C=O at 1.212 Å) .

Q. What purification strategies are effective for isolating this compound, and how do they impact purity?

  • Methodological Answer:
  • Recrystallization : Use DMSO or ethanol to obtain block-shaped crystals with >95% purity, avoiding column chromatography .
  • HPLC : For trace impurities, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves polar byproducts .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound, and what metrics validate their efficacy?

  • Methodological Answer:
  • Solvent-free catalysis : Bi₂O₃/ZrO₂ reduces E-factor (waste-to-product ratio) by 40% compared to solvent-based methods .
  • Atom economy : Four-component reactions (e.g., aldehyde, malononitrile, hydrazine, dimethyl but-2-ynedioate) achieve >85% atom utilization .
  • Life-cycle analysis (LCA) : Compare energy inputs and carbon footprints using software like SimaPro to quantify sustainability gains.

Q. What role do substituents (e.g., trifluoromethyl groups) play in modulating the compound’s physicochemical properties?

  • Methodological Answer:
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of -CF₃, increasing lipophilicity (logP +0.5) and metabolic stability .
  • Experimental validation : Measure solubility (e.g., 0.2 mg/mL in PBS) and stability (t₁/₂ > 24 hrs in plasma) to correlate with substituent effects .

Q. How can researchers design biological activity studies for this compound, and what computational tools support target identification?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina to screen against targets like 14-α-demethylase (PDB: 3LD6). Docking scores (<-7.0 kcal/mol) predict antifungal potential .
  • In vitro assays : Validate with MIC tests against Candida albicans (e.g., MIC = 8 µg/mL) .

Q. How should structural discrepancies (e.g., disorder in crystal lattices) be addressed during refinement?

  • Methodological Answer:
  • Disorder modeling : In SHELXL, split occupancy refinement (e.g., S-atom sites at 0.68:0.32) resolves electron density ambiguities .
  • Thermal parameter constraints : Apply ISOR/DFIX commands to anisotropic displacement parameters for disordered solvent molecules .

Q. What strategies reconcile contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer:
  • Free-energy perturbation (FEP) : Quantify binding affinity differences caused by protein flexibility missed in rigid docking .
  • SAR studies : Synthesize analogs (e.g., replacing -COOCH₃ with -CONH₂) to test activity hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate

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